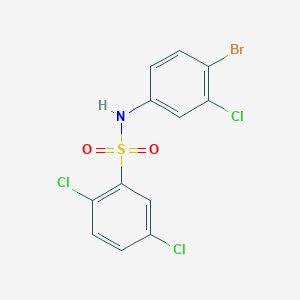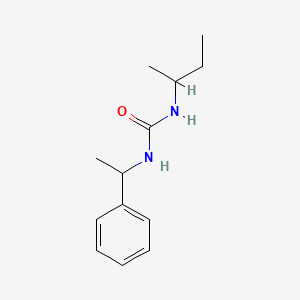![molecular formula C14H9F4N3O2S B4833760 N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4833760.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea
説明
N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea, also known as "FTMPT," is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTMPT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of FTMPT is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. FTMPT has been shown to bind to the colchicine-binding site of tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. Additionally, FTMPT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FTMPT has been shown to have significant biochemical and physiological effects, particularly in cancer cells. In vitro studies have demonstrated that FTMPT can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. FTMPT has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. In addition, FTMPT has been shown to have anti-angiogenic properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
FTMPT has several advantages for lab experiments, including its high yield synthesis method, its stability under various conditions, and its potential as a building block for the synthesis of new materials. However, FTMPT also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
Future research on FTMPT could focus on several directions, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a building block for the synthesis of new materials with specific properties, and the exploration of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of FTMPT and its effects on normal cells to better understand its potential clinical applications.
Conclusion
In conclusion, FTMPT is a thiourea derivative that has gained attention in scientific research due to its potential applications in various fields. FTMPT can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. FTMPT has several advantages for lab experiments, including its high yield synthesis method and stability, but also has some limitations, including its low solubility and potential toxicity. Future research on FTMPT could focus on the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
科学的研究の応用
FTMPT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FTMPT has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, FTMPT has been used as a building block for the synthesis of new materials with potential applications in electronic and optical devices. In environmental science, FTMPT has been studied as a potential adsorbent for the removal of pollutants from water and air.
特性
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3O2S/c15-11-5-4-8(14(16,17)18)6-12(11)20-13(24)19-9-2-1-3-10(7-9)21(22)23/h1-7H,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVAPBPBRYOBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4833683.png)
![N-cyclopropyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4833690.png)
![N-(3,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4833694.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4833713.png)

![3-[(4-chlorobenzyl)thio]-5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4833731.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2-furoate](/img/structure/B4833732.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833736.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4833739.png)
![1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4833744.png)
![N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4833758.png)